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Compound of Interest

Compound Name:

Methyl trans-4-

Aminocyclohexanecarboxylate

Hydrochloride

CAS No.: 61367-16-6

Cat. No.: B555817

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a versatile bifunctional

molecule widely utilized as a key building block in medicinal chemistry and organic synthesis.

Its rigid cyclohexane scaffold and the presence of both a primary amine and a methyl ester at

the 1,4-trans positions make it an invaluable starting material for the synthesis of a diverse

range of complex molecules, including active pharmaceutical ingredients (APIs). This

document provides detailed application notes and experimental protocols for the synthesis and

key reactions of methyl trans-4-aminocyclohexanecarboxylate hydrochloride.

Physicochemical Properties
The compound typically appears as a white to off-white crystalline powder.[1] It is soluble in

water and polar organic solvents like methanol and ethanol.[2][3]
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Property Value Source

Molecular Formula C₈H₁₆ClNO₂ [3]

Molecular Weight 193.67 g/mol [4]

Melting Point 140-142 °C [3]

Appearance White crystalline powder [1]

Solubility Soluble in water [2]

Synthesis of Methyl trans-4-
Aminocyclohexanecarboxylate Hydrochloride
There are two primary synthetic routes to obtain methyl trans-4-
aminocyclohexanecarboxylate hydrochloride: esterification of trans-4-

aminocyclohexanecarboxylic acid and catalytic hydrogenation of p-aminobenzoic acid.

Method 1: Esterification of trans-4-
Aminocyclohexanecarboxylic Acid
This is a straightforward and high-yielding method for the synthesis of the target compound.

Esterification Process

trans-4-Aminocyclohexanecarboxylic acid Methanol (Solvent)
Thionyl Chloride (or HCl)

Cooling (-10°C to 0°C)
then Reflux (1h)

Methyl trans-4-Aminocyclohexanecarboxylate
Hydrochloride

Click to download full resolution via product page

Experimental Protocol:

Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL

per gram of acid).[1]
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Cool the suspension to -10 °C in an ice-salt bath.[1]

Slowly add thionyl chloride (2.0 eq) dropwise to the cooled suspension, maintaining the

temperature below 0 °C.[1]

After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.[1]

Allow the reaction mixture to warm to room temperature and stir for 15 minutes.[1]

Heat the mixture to reflux and maintain for 1 hour.[1]

Cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure to obtain the crude product.

Recrystallize the crude solid from ethanol or toluene to yield pure methyl trans-4-
aminocyclohexanecarboxylate hydrochloride.[5]

Reaction Parameters:
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Parameter Condition Yield Source

Starting Material

trans-4-

Aminocyclohexanecar

boxylic acid

96.1% [1]

Reagent
Thionyl chloride in

Methanol
[1]

Temperature -10 °C to reflux [1]

Reaction Time ~1.5 hours [1]

Starting Material

trans-4-

Aminocyclohexanecar

boxylic acid

hydrochloride

98% [5]

Reagent
Concentrated HCl in

Ethanol
[5]

Temperature 60 °C (reflux) [5]

Reaction Time Overnight [5]

Method 2: Catalytic Hydrogenation of p-Aminobenzoic
Acid
This method allows for the one-pot synthesis of the trans-isomer with good selectivity, which is

advantageous for industrial-scale production.[6]

Catalytic Hydrogenation Workflow

p-Aminobenzoic Acid Ru/C Catalyst
10% NaOH (aq)

Hydrogenation
(15 bar H₂, 100°C, 20h) cis/trans-4-Aminocyclohexanecarboxylic acid Esterification (as in Method 1) Methyl trans-4-Aminocyclohexanecarboxylate

Hydrochloride

Click to download full resolution via product page
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Experimental Protocol:

In an autoclave, mix p-aminobenzoic acid (1.0 eq), 5% Ru/C catalyst (25% w/w of the

starting material), and 10% aqueous NaOH.[6]

Pressurize the autoclave with hydrogen gas to 15 bar.[6]

Heat the mixture to 100 °C and stir for 20 hours.[6]

Monitor the reaction by TLC until the starting material is consumed.[6]

After cooling and venting the autoclave, the resulting mixture containing the cis and trans

isomers of 4-aminocyclohexanecarboxylic acid can be carried forward to the esterification

step as described in Method 1. The trans isomer is the major product.[6]

Reaction Parameters for Hydrogenation:

Parameter Optimal Range
Impact on
Yield/Purity

Source

Temperature 90–120 °C

<85 °C or >138 °C

leads to lower

trans/cis selectivity

and/or yield.

[6]

H₂ Pressure 6–9 kg/cm ²

Lower pressures

require longer reaction

times.

[5]

Catalyst Loading 8–12% w/w

<8% extends duration;

>12% increases cost

without significant

benefit.

[5]

Key Reactions of Methyl trans-4-
Aminocyclohexanecarboxylate Hydrochloride
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The primary amine functionality of the title compound is a versatile handle for a variety of

chemical transformations, including N-acylation, sulfonamide formation, and urea synthesis.

For these reactions, the hydrochloride salt is typically neutralized in situ using a suitable base.

N-Acylation (Amide Bond Formation)
N-acylation is a common reaction to introduce various acyl groups, which is a crucial step in the

synthesis of many pharmaceutical compounds.

N-Acylation Logical Flow

Methyl trans-4-Aminocyclohexanecarboxylate
Hydrochloride

Carboxylic Acid
Coupling Reagent (e.g., HBTU)

Base (e.g., DIPEA)

Inert Solvent (e.g., DMF)
Room Temperature N-Acylated Product

Click to download full resolution via product page

Experimental Protocol (General):

To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or

DCM), add a coupling reagent such as HBTU (1.0 eq) and a non-nucleophilic base like

diisopropylethylamine (DIPEA) (2.0 eq).

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

In a separate flask, dissolve methyl trans-4-aminocyclohexanecarboxylate
hydrochloride (1.0 eq) in the same solvent and add DIPEA (1.0 eq) to neutralize the

hydrochloride salt.

Add the solution of the amine to the activated carboxylic acid mixture.

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-

MS.

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and

wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization.

Sulfonamide Formation
The reaction with sulfonyl chlorides provides sulfonamide derivatives, a common motif in

various drug molecules.

Experimental Protocol:

Dissolve methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in a

suitable solvent such as dichloromethane (DCM).

Add a tertiary amine base, for example, triethylamine (Et₃N) (2.2 eq), to the solution to

neutralize the hydrochloride and act as an acid scavenger.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of the desired sulfonyl chloride (e.g., 4-chloro-3-nitrobenzenesulfonyl

chloride) (1.0 eq) in DCM.

Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

Reaction Example:
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Amine
Sulfonyl
Chlorid
e

Base Solvent Time Temp Yield Source

Methyl

trans-4-

aminocyc

lohexane

carboxyla

te HCl

4-Chloro-

3-

nitrobenz

enesulfo

nyl

chloride

Et₃N DCM 2 h RT 94% [5]

Urea Synthesis
The reaction of the primary amine with isocyanates or other carbamoylating agents yields urea

derivatives, which are important pharmacophores.

Experimental Protocol (with Isocyanate):

Dissolve methyl trans-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in a polar

aprotic solvent like DMF or THF.

Add a non-nucleophilic base such as DIPEA (1.1 eq) to neutralize the hydrochloride salt.

Stir the mixture at room temperature for 10-15 minutes.

Add the desired isocyanate (1.0 eq) dropwise to the solution.

Stir the reaction mixture at room temperature for 1-6 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, pour the reaction mixture into water to precipitate the urea product.

Collect the solid by filtration, wash with water, and dry under vacuum.

If necessary, purify the product by recrystallization or column chromatography.

Other Potential Reactions
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Reduction: The ester group can be selectively reduced to a primary alcohol using strong

reducing agents like LiAlH₄ in an anhydrous solvent such as THF.[5]

Oxidation: Under controlled conditions with reagents like KMnO₄ in an acidic medium, the

ester can be hydrolyzed and the corresponding carboxylic acid can be obtained.[5]

N-Alkylation: The primary amine can undergo alkylation with alkyl halides, although this may

lead to over-alkylation. Reductive amination with aldehydes or ketones in the presence of a

reducing agent like sodium triacetoxyborohydride is a more controlled method for mono-

alkylation.

Conclusion
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a valuable and versatile

building block in organic synthesis. The protocols outlined in this document provide a

foundation for its synthesis and derivatization, enabling researchers and drug development

professionals to access a wide array of complex molecules with potential therapeutic

applications. The choice of reaction conditions should be optimized based on the specific

substrates and desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5
[chemicalbook.com]

2. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

3. chembk.com [chembk.com]

4. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific
[fishersci.ca]

5. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem
[benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b168856
https://www.benchchem.com/product/b168856
https://www.benchchem.com/product/b555817/docs?utm_src=pdf-body#application-notes-and-protocols-methyl-trans-4-aminocyclohexanecarboxylate-hydrochloride
https://www.benchchem.com/product/b555817?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61570199.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61570199.htm
https://www.organic-chemistry.org/abstracts/lit2/016.shtm
https://www.chembk.com/en/chem/Methyl%20trans-4-AMinocyclohexanecarboxylate%20Hydrochloride
https://www.fishersci.ca/shop/products/methyl-trans-4-aminocyclohexanecarboxylate-hydrochloride-97-thermo-scientific/p-7041552
https://www.fishersci.ca/shop/products/methyl-trans-4-aminocyclohexanecarboxylate-hydrochloride-97-thermo-scientific/p-7041552
https://www.benchchem.com/product/b168856
https://www.benchchem.com/product/b168856
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555817?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Amide synthesis by acylation [organic-chemistry.org]
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at: [https://www.benchchem.com/product/b555817/docs#application-notes-and-protocols-
methyl-trans-4-aminocyclohexanecarboxylate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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